2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)-
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Overview
Description
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzoxazinone family, which is characterized by a benzene ring fused to an oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino and trichloromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles such as halogens.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2H-1,3-Benzoxazin-2-one: The parent compound without the dimethylamino and trichloromethyl groups.
7-(Dimethylamino)-2H-1,3-benzoxazin-2-one: A similar compound with only the dimethylamino group.
4-(Trichloromethyl)-2H-1,3-benzoxazin-2-one: A similar compound with only the trichloromethyl group.
Uniqueness
2H-1,3-Benzoxazin-2-one, 7-(dimethylamino)-4-(trichloromethyl)- is unique due to the presence of both dimethylamino and trichloromethyl groups, which enhance its reactivity and potential applications. This combination of functional groups allows for a wider range of chemical reactions and biological activities compared to its simpler counterparts.
Properties
CAS No. |
823190-62-1 |
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Molecular Formula |
C11H9Cl3N2O2 |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
7-(dimethylamino)-4-(trichloromethyl)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C11H9Cl3N2O2/c1-16(2)6-3-4-7-8(5-6)18-10(17)15-9(7)11(12,13)14/h3-5H,1-2H3 |
InChI Key |
KIAXUQGRADZJDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=NC(=O)O2)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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